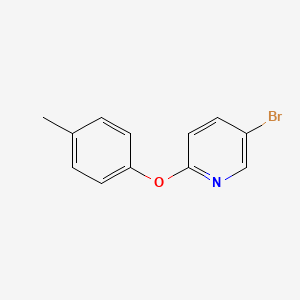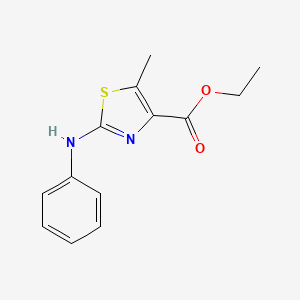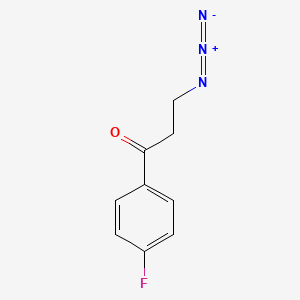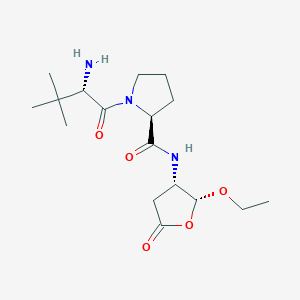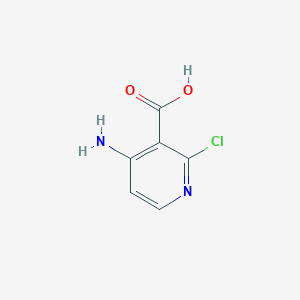
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2567504-96-3 . It has a molecular weight of 216.28 . The compound is stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)5-11-4/h11,14H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.28 . It is stored at a temperature of 4°C . The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen
Chiral Sulfinamides in N-Heterocycle Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as vital chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like azetidines. This approach has been instrumental in creating a wide array of structurally diverse molecules, playing a pivotal role in the discovery and development of natural products and drugs. The review by Philip et al. (2020) in RSC Advances highlights the significant advancements in the asymmetric synthesis of N-heterocycles via sulfinimines, covering literature from 2010 to 2020 and underscoring the compound's utility in generating key structural motifs found in many therapeutically relevant molecules (Philip, Radhika, Saranya, & Anilkumar, 2020).
Environmental Behavior and Fate of Methyl tert‐butyl Ether
While not directly related to the specified compound, research on methyl tert-butyl ether (MTBE) offers insights into the environmental implications of related tert-butyl compounds. Studies such as those by Squillace et al. (1997) in Environmental Toxicology and Chemistry provide a comprehensive review of MTBE's environmental behavior, solubility in water, and its relatively weak adsorption to subsurface solids, which could inform the environmental management practices for related compounds (Squillace, Pankow, Korte, & Zogorski, 1997).
Synthetic Phenolic Antioxidants and Environmental Occurrence
Investigations into synthetic phenolic antioxidants, such as those by Liu and Mabury (2020) in Environmental Science & Technology, while focusing on compounds like BHT and DBP, illuminate the broader context of synthetic compounds' environmental presence, human exposure, and potential toxicity. These studies underscore the importance of understanding the environmental and health impacts of synthetic compounds, including tert-butyl derivatives, and highlight the need for future research on their behavior, toxicity, and potential for bioaccumulation (Liu & Mabury, 2020).
Safety And Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific types of hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation .
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-hydroxy-3-methylazetidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-5-9(6-13)14-7-12(4,16)8-14/h9,16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWAVTVUXCSETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CN(C2)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


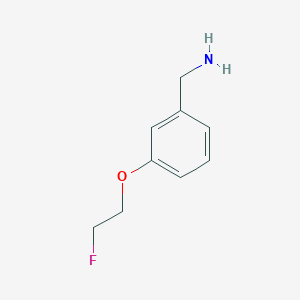

![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)
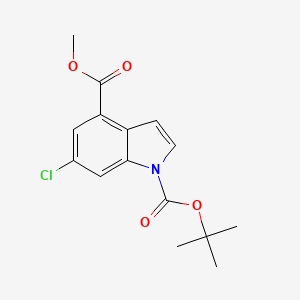
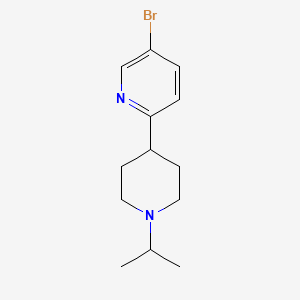
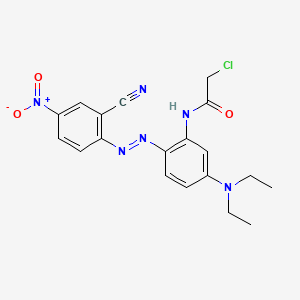
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
